molecular formula C13H18F2N2 B1465608 {1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1272931-96-0

{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1465608
CAS No.: 1272931-96-0
M. Wt: 240.29 g/mol
InChI Key: BLGQXZCFGZYLMY-UHFFFAOYSA-N
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Description

{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring substituted with a difluorophenyl group and a methanamine group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2,5-difluorobenzyl halides.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as difluorophenyl alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed under basic conditions.

Major Products

    Oxidation: Piperidinones

    Reduction: Difluorophenyl alcohols

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine ring without additional substituents.

    2,5-Difluorobenzylamine: Contains the difluorophenyl group but lacks the piperidine ring.

    Methamphetamine: Contains a methanamine group but differs in the aromatic substitution pattern.

Uniqueness

{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the difluorophenyl group and the piperidine ring distinguishes it from other similar compounds, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGQXZCFGZYLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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